molecular formula C14H20N2O2 B1627555 Ethyl 4-(1,4-diazepan-1-yl)benzoate CAS No. 234081-75-5

Ethyl 4-(1,4-diazepan-1-yl)benzoate

Cat. No.: B1627555
CAS No.: 234081-75-5
M. Wt: 248.32 g/mol
InChI Key: CPZYWQDZBRVMRS-UHFFFAOYSA-N
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Description

Ethyl 4-(1,4-diazepan-1-yl)benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1,4-diazepan-1-yl)benzoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 4-fluorobenzoate with 1,4-diazepane in the presence of a solvent such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 100°C) under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control and efficiency, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,4-diazepan-1-yl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the benzoate moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: this compound can be hydrolyzed to 4-(1,4-diazepan-1-yl)benzoic acid and ethanol.

    Nucleophilic substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Ethyl 4-(1,4-diazepan-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of diazepane derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,4-diazepan-1-yl)benzoate is not well-documented. as a derivative of diazepane, it is likely to interact with biological targets such as neurotransmitter receptors or enzymes. The diazepane ring may facilitate binding to specific molecular targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.

    Oxazepam: Another benzodiazepine with anxiolytic and hypnotic properties.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

Ethyl 4-(1,4-diazepan-1-yl)benzoate is unique due to its specific structure, which combines a benzoate ester with a diazepane ring. This combination imparts distinct chemical properties and potential biological activities that differ from other benzodiazepines. Its versatility in synthetic applications and potential medicinal uses make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(1,4-diazepan-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)12-4-6-13(7-5-12)16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZYWQDZBRVMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593659
Record name Ethyl 4-(1,4-diazepan-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234081-75-5
Record name Ethyl 4-(1,4-diazepan-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-fluorobenzoate (11.01 mL, 75 mmol) and 1,4-diazepane (30.0 g, 300.00 mmol) in DMSO (150 mL) warmed to 100° C. under nitrogen. The resulting solution was stirred at 100° C. for 24 h. The reaction mixture was cooled and evaporated to dryness. The reaction mixture was quenched with 2M NaOH (150 mL), extracted with EtOAc (3×75 mL), the organic layer was washed with saturated brine (100 ml), dried over MgSO4, filtered and evaporated to afford ethyl 4-(1,4-diazepan-1-yl)benzoate (17.43 g, 94%) as a colourless oil.
Quantity
11.01 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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